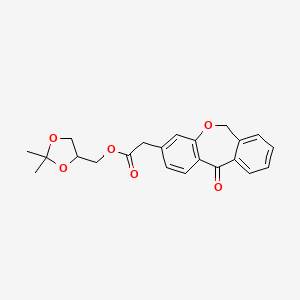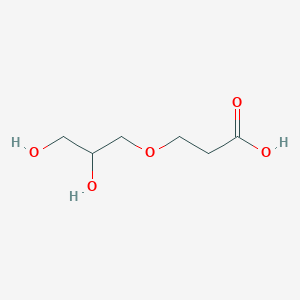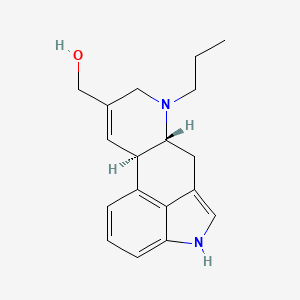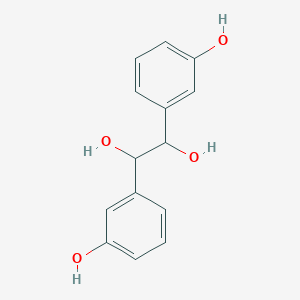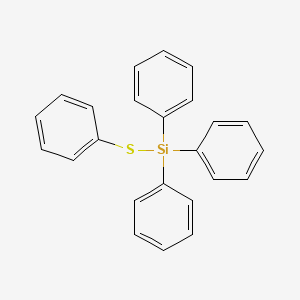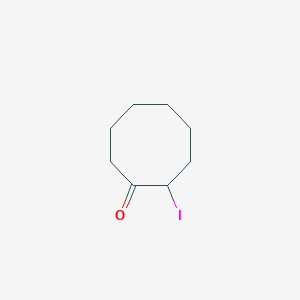![molecular formula C16H14F3NO2S B14489140 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide CAS No. 64855-44-3](/img/structure/B14489140.png)
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide typically involves the reaction of 4-[4-(Trifluoromethyl)phenoxy]phenol with appropriate reagents under controlled conditions. One common method involves the use of 4-nitrophthalonitrile in the presence of potassium carbonate (K₂CO₃) to form 4-[4-[4-(Trifluoromethyl)phenoxy]phenoxy]phthalonitrile. This intermediate can then be further reacted to produce the desired compound .
Análisis De Reacciones Químicas
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar compounds to 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide include:
4-[4-(Trifluoromethyl)phenoxy]phenol: This compound shares a similar structure but lacks the propanethioamide group.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring but lacks the additional phenoxy and propanethioamide groups.
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl fluoride: This compound has a similar structure but contains a propanoyl fluoride group instead of a propanethioamide group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64855-44-3 |
|---|---|
Fórmula molecular |
C16H14F3NO2S |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanethioamide |
InChI |
InChI=1S/C16H14F3NO2S/c1-10(15(20)23)21-12-6-8-14(9-7-12)22-13-4-2-11(3-5-13)16(17,18)19/h2-10H,1H3,(H2,20,23) |
Clave InChI |
OBZNNQONNBBYDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=S)N)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


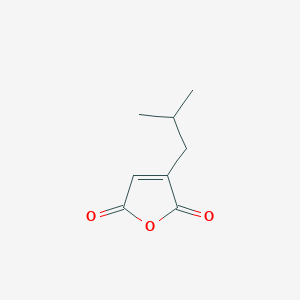

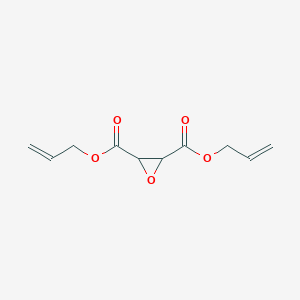
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
